molecular formula C10H14Cl3N5O2 B8103599 Apcin-A

Apcin-A

Cat. No. B8103599
M. Wt: 342.6 g/mol
InChI Key: JQTSJVDIFMKETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apcin-A is a useful research compound. Its molecular formula is C10H14Cl3N5O2 and its molecular weight is 342.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enhancement of Bioactive Compound Production

  • AP-3 Production Enhancement : Apcin-A plays a role in improving the production of Ansamitocin P-3 (AP-3), a potent anti-tumor maytansinoid. Studies have shown that using fructose as the sole carbon source significantly increases AP-3 yield in Actinosynnema mirum cultures (Li et al., 2015). Another research found that modulation of ammonium in the medium affects AP-3 production by Actinosynnema pretiosum, indicating a complex interplay between nutrient sources and AP-3 synthesis (Lin et al., 2010).

  • Optimization of Production Processes : this compound has been implicated in the improved production of AP-3 through various methods, including ARTP mutagenesis, fermentation optimization, and genome shuffling. These techniques have led to significant increases in AP-3 yields, demonstrating the potential for industrial-scale production enhancements (Li et al., 2021).

Potential in Cancer Therapy

  • Blocking Mitotic Exit : this compound has been identified as a small molecule that can synergistically inhibit APC/C-dependent proteolysis and mitotic exit by disrupting protein-protein interactions within the APC/C–Cdc20–substrate complex. This ability to block mitotic exit suggests potential applications in inducing tumor cell death (Sackton et al., 2014).

  • Inhibition of Osteosarcoma Cell Growth and Invasion : Studies on osteosarcoma cell lines have shown that Apcin, an inhibitor of Cdc20, can significantly inhibit cell growth and induce apoptosis. This suggests a therapeutic potential for this compound in treating osteosarcoma, a common primary malignant bone tumor (Gao et al., 2018).

properties

IUPAC Name

3-aminopropyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl3N5O2/c11-10(12,13)7(17-8-15-4-2-5-16-8)18-9(19)20-6-1-3-14/h2,4-5,7H,1,3,6,14H2,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTSJVDIFMKETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(C(Cl)(Cl)Cl)NC(=O)OCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.